molecular formula C15H14N2OS B10816087 2-Phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one

2-Phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one

Cat. No.: B10816087
M. Wt: 270.4 g/mol
InChI Key: OUFWVMWVSGJVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMT-IN-1 is a potent inhibitor of the enzyme N-myristoyltransferase. This enzyme is responsible for the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins. This modification is crucial for the proper functioning of many proteins, including those involved in signal transduction, cellular localization, and oncogenesis. NMT-IN-1 has shown significant potential in the treatment of African trypanosomiasis, a parasitic disease caused by Trypanosoma brucei .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NMT-IN-1 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of NMT-IN-1 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize waste. The process may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

NMT-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

NMT-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of N-myristoylation in various biochemical pathways.

    Biology: Helps in understanding the function of myristoylated proteins in cellular processes.

    Medicine: Potential therapeutic agent for treating diseases like African trypanosomiasis and certain cancers.

    Industry: Used in the development of new drugs and therapeutic strategies

Mechanism of Action

NMT-IN-1 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of substrate proteins. By inhibiting this enzyme, NMT-IN-1 prevents the myristoylation of proteins, thereby disrupting their function and localization. This inhibition can lead to the death of parasitic organisms like Trypanosoma brucei, making NMT-IN-1 a potential therapeutic agent for African trypanosomiasis .

Comparison with Similar Compounds

NMT-IN-1 is unique in its high potency and selectivity for N-myristoyltransferase. Similar compounds include:

NMT-IN-1 stands out due to its specific inhibition of N-myristoyltransferase and its potential therapeutic applications in treating parasitic diseases.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

2-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2

InChI Key

OUFWVMWVSGJVGV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=N3

solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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